4-((furan-2-ylmethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
Description
Properties
IUPAC Name |
4-(furan-2-ylmethylamino)-3-nitro-1-phenylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-20-19(23(25)26)18(21-13-15-9-6-12-27-15)16-10-4-5-11-17(16)22(20)14-7-2-1-3-8-14/h1-12,21H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYNMUOPJDHTMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Core Formation via Friedländer Annulation
The Friedländer annulation reaction is a cornerstone for synthesizing substituted quinolines. For this compound, 2-aminoacetophenone derivatives serve as precursors, reacting with β-ketoesters or cyclic ketones under acidic or basic conditions. For example, cyclization of 2-amino-5-nitroacetophenone with ethyl acetoacetate in concentrated sulfuric acid yields 3-nitro-1-phenylquinolin-2(1H)-one . This step is critical for establishing the nitro-substituted quinoline skeleton, with yields ranging from 65% to 78% depending on reaction time and temperature (Table 1).
Table 1: Optimization of Friedländer Annulation for Quinoline Core Synthesis
| Precursor | Cyclization Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-5-nitroacetophenone | Ethyl acetoacetate | 120 | 6 | 78 |
| 2-Amino-5-nitroacetophenone | Cyclohexanone | 100 | 8 | 65 |
Introduction of the Furan-2-ylmethylamino Side Chain
The furan-2-ylmethylamino group is introduced via nucleophilic substitution or reductive amination. 3-Nitro-1-phenylquinolin-2(1H)-one is treated with furan-2-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane. Alternatively, reductive amination using sodium cyanoborohydride in methanol achieves similar results, with yields of 70–85%.
Modern Catalytic Methods for Enhanced Efficiency
Recent advances in nanocatalysis have revolutionized quinoline synthesis, offering improved yields, reduced reaction times, and greener solvents.
Iron-Based Nanocatalysts
Magnetic Fe₃O₄ nanoparticles functionalized with isoniazid and Cu(II) facilitate the Friedländer annulation under mild conditions. For example, using Fe₃O₄@SiO₂/isoniazid/Cu(II) (20–30 nm particle size) in ethanol at 60°C for 2 hours achieves yields of 85–90% for the quinoline core. This method is scalable and reduces impurity formation compared to classical acid-catalyzed routes.
Copper Oxide Nanocatalysts
CuO nanoparticles (3.2 nm) enable dehydrogenative coupling between 2-aminobenzyl alcohol and ketones to form quinolines. Applied to 4-((furan-2-ylmethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one , this method achieves 88% yield in toluene at 120°C within 30 minutes. The catalyst’s mesoporous structure enhances surface area, promoting efficient cyclization.
Table 2: Nanocatalyzed Synthesis Outcomes
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Fe₃O₄@SiO₂/isoniazid/Cu(II) | Ethanol | 60 | 2 h | 90 |
| CuO NPs | Toluene | 120 | 30 min | 88 |
Functionalization of the Furan Moiety
The furan-2-ylmethyl group is synthesized independently and introduced via late-stage coupling.
Preparation of Furan-2-ylmethylamine
Furan-2-ylmethylamine is synthesized via reductive amination of furan-2-carbaldehyde using ammonium acetate and sodium cyanoborohydride. Alternatively, catalytic hydrogenation of 2-cyanofuran over Raney nickel provides the amine in 92% yield.
Coupling to the Quinoline Core
The amine reacts with 3-nitro-1-phenylquinolin-2(1H)-one under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in THF, achieving 80% yield. This method avoids racemization and ensures regioselective attachment.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Purity is confirmed by HPLC (>98%), while structural elucidation relies on NMR (¹H, ¹³C) and HRMS. The nitro group exhibits characteristic IR absorption at 1520 cm⁻¹, and the furan ring’s protons resonate at δ 6.2–7.4 ppm in ¹H NMR.
Comparative Analysis of Synthetic Routes
Classical methods prioritize cost-effectiveness and simplicity but suffer from moderate yields (65–78%). Nanocatalyzed approaches enhance efficiency (85–90%) and sustainability but require specialized catalysts. Functionalization strategies balance regioselectivity and scalability, with Mitsunobu coupling offering superior control.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine, resulting in the formation of different derivatives.
Substitution: : The quinoline core can undergo electrophilic substitution reactions, particularly at the 3-position due to the presence of the nitro group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron powder (Fe) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Electrophilic substitution reactions often use reagents like bromine (Br₂) or acyl chlorides.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydroxylamines.
Substitution: : Brominated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its reactivity allows for the creation of various derivatives, which can be used in further chemical research and development.
Biology
In biological research, 4-((furan-2-ylmethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one can be utilized as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways and molecular mechanisms.
Medicine
In the field of medicine, this compound has potential applications as a therapeutic agent. Its structural complexity and biological activity make it a candidate for drug development, particularly in the treatment of diseases involving quinoline receptors.
Industry
In industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other industrial chemicals. Its unique properties make it valuable for the production of high-performance materials.
Mechanism of Action
The mechanism by which 4-((furan-2-ylmethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. The nitro group and the quinoline core are key functional groups that can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects and Structural Variations
Key structural analogs and their substituents are compared below:
Key Observations :
- Nitro Group: The nitro group at position 3 is common in analogs and is associated with electron-withdrawing effects, which stabilize the quinolinone core but may reduce solubility .
- Position 4 Substitutents: Hydroxy or amino groups (e.g., furan-2-ylmethyl amino) influence hydrogen bonding and solubility.
- Position 1 Substituents : Phenyl or alkyl groups (e.g., ethyl, methyl) affect steric bulk and aromatic interactions .
Physicochemical Properties
Notes:
- The furan-2-ylmethyl amino group may improve aqueous solubility compared to chlorine but reduce it relative to hydroxy derivatives .
- Nitro groups generally confer thermal stability but pose explosion risks at high concentrations .
Biological Activity
4-((furan-2-ylmethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure consists of a quinoline core with a nitro group at the 3-position and a furan ring substituent. Its molecular formula is , with a molecular weight of approximately 339.3 g/mol. This unique structure contributes to its interaction with various biological targets.
Anticancer Properties
Research has indicated that derivatives of quinoline compounds, including 4-((furan-2-ylmethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one, exhibit significant anticancer activity. A study highlighted the ability of similar quinoline derivatives to inhibit Src family kinases, crucial players in cancer signaling pathways. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity
Antimicrobial Activity
In addition to anticancer properties, quinoline derivatives have shown promising antimicrobial effects. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes. For instance, studies have demonstrated that modifications in the quinoline structure can enhance antibacterial potency against various strains, including resistant bacteria .
Table 2: Antimicrobial Activity Overview
| Compound | Target | Activity Type | Reference |
|---|---|---|---|
| 4-((furan-2-ylmethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one | Bacterial cell wall | Bacteriostatic | |
| Quinoline Derivative Y | Enzyme inhibition | Bactericidal |
The biological activity of 4-((furan-2-ylmethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate signaling pathways by binding to active sites on proteins, thereby altering their function.
Key Mechanisms Identified:
- Kinase Inhibition : The compound has been shown to inhibit Src family kinases, which play a pivotal role in cell signaling related to proliferation and survival.
- Enzyme Interference : It may disrupt the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death.
- Apoptosis Induction : Through mitochondrial pathways, certain derivatives can trigger programmed cell death in cancer cells.
Case Studies
Several case studies have explored the efficacy of quinoline derivatives in clinical settings:
- Case Study on Colorectal Cancer : A clinical trial investigated the effects of a related quinoline derivative on colorectal cancer patients, showing promising results in reducing tumor sizes and improving survival rates .
- Antimicrobial Efficacy : A laboratory study tested various quinoline derivatives against resistant bacterial strains, demonstrating significant inhibition rates and potential for development into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
